molecular formula C19H16OS B143497 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran CAS No. 135643-41-3

3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran

Cat. No. B143497
M. Wt: 292.4 g/mol
InChI Key: YFDBDMQCAVZJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran, also known as TBNP, is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBNP is a complex molecule that has a unique structure and properties that make it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cellular signaling pathways.

Biochemical And Physiological Effects

3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can reduce tumor growth in animal models, as well as reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its unique structure and properties, which make it a promising candidate for various applications. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.

Future Directions

There are several future directions for research on 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran. One area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based anti-cancer agents, which could potentially be used in the treatment of various types of cancer. Another area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based luminescent materials, which could be used in various applications, including sensing and imaging. Additionally, research on the mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran could provide insights into the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is a complex process that involves several steps. The most common method for synthesizing 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is through the reaction of 2-naphthol with 3,4-dihydro-2H-benzo[b][1,4]thiophene-1,1-dioxide in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran.

Scientific Research Applications

3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In materials science, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a luminescent material, as well as for its ability to act as a molecular switch. In organic synthesis, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a building block for the synthesis of complex organic molecules.

properties

CAS RN

135643-41-3

Product Name

3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran

Molecular Formula

C19H16OS

Molecular Weight

292.4 g/mol

IUPAC Name

12-oxa-7-thiapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),8,14,16,18,20-heptaene

InChI

InChI=1S/C19H16OS/c1-2-4-14-12(3-1)5-8-16-15-7-6-13-10-21-11-18(13)17(15)9-20-19(14)16/h1-5,8,11,13H,6-7,9-10H2

InChI Key

YFDBDMQCAVZJDH-UHFFFAOYSA-N

SMILES

C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51

Canonical SMILES

C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51

synonyms

3,4,5,13-tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran
3,4-TBNP

Origin of Product

United States

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